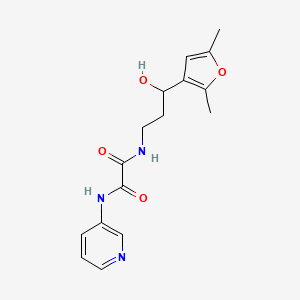

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a unique hybrid structure combining a 2,5-dimethylfuran moiety, a hydroxypropyl linker, and a pyridin-3-yl group. The presence of the dimethylfuran group may influence lipophilicity and metabolic stability, while the pyridinyl and hydroxypropyl components could modulate receptor binding or solubility.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXUAMOLVKZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:

Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is subjected to a Friedel-Crafts acylation to introduce the 3-hydroxypropyl group.

Pyridine Derivative Preparation: Pyridine is functionalized to introduce a reactive group, such as a halide, which can later react with the furan derivative.

Oxalamide Formation: The furan and pyridine derivatives are coupled using oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.

Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction kinetics.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Halogenated pyridines and substituted pyridines.

Scientific Research Applications

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its ability to interact with biological targets.

Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.

Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulating signaling pathways or metabolic processes by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336)

- Structure : Features a pyridin-2-yl group and a dimethoxybenzyl substituent.

- Function : A potent umami flavor agonist targeting the hTAS1R1/hTAS1R3 receptor, with CAS 745047-53-4 and FEMA 4233 designation .

- Key Differences :

- Substituent Orientation : S336’s pyridin-2-yl group may favor stronger receptor interactions compared to the pyridin-3-yl group in the target compound, as ortho-substituted pyridines often exhibit distinct binding affinities.

- Hydrophilicity : The hydroxypropyl linker in the target compound likely enhances aqueous solubility relative to S336’s dimethoxybenzyl group.

N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide (Compound 10)

- Structure : Includes a piperazine-linked dichlorophenyl group and a pyrazole ring.

- Key Differences :

- Receptor Targeting : The dichlorophenyl-piperazine group suggests serotonin or dopamine receptor modulation, contrasting with the target compound’s flavor- or taste-receptor focus.

- Metabolic Stability : The 2,5-dimethylfuran in the target compound may reduce oxidative metabolism compared to the dichlorophenyl group in Compound 10.

N1-(3-Hydroxypropyl)-N2-(3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]Quinolin-9-yl)Oxalamide

- Structure: Contains a tricyclic quinolinone system and hydroxypropyl linker.

- Function: Potential applications in oncology or inflammation due to the quinolinone scaffold, which is associated with kinase inhibition .

- Key Differences :

- Aromatic Systems : The tricyclic core in this compound may enhance DNA intercalation or protein binding, unlike the target compound’s furan-pyridine system.

Structural and Functional Comparison Table

Research Implications and Gaps

- Structural Insights : The target compound’s furan and pyridine groups may synergize for flavor enhancement or metabolic stability, but experimental validation is lacking.

- Synthetic Challenges : Evidence highlights silica gel chromatography and trituration as common purification methods for oxalamides, which may apply to the target compound’s synthesis .

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity, particularly as a modulator of various biological pathways. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O4

- Molecular Weight : 342.38 g/mol

Structural Features

The compound features a furan ring and a hydroxyl group, which are known to influence its biological activity. The presence of the pyridine moiety may enhance interactions with biological targets such as enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Weight | 342.38 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Research indicates that compounds similar to this compound can modulate enzyme activity and receptor interactions. These mechanisms are critical for the compound's potential use in therapeutic applications.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer or metabolic disorders.

- Receptor Modulation : The structural components may allow for interaction with various receptors, influencing signaling pathways that regulate cellular functions.

Case Study 1: Anticancer Activity

A study investigated the effects of oxalamide derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound could be further explored for its anticancer properties. The mechanism was proposed to involve apoptosis induction through caspase activation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar oxalamide compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related oxalamides is essential.

| Compound Name | Biological Activity |

|---|---|

| N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide | Moderate anticancer activity |

| N1-(4-(trifluoromethoxy)phenyl)oxalamide | Strong enzyme inhibition |

| N1-(4-methoxyphenyl)oxalamide | Neuroprotective properties |

Q & A

Q. What are the standard synthetic routes for N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, and how are reaction conditions optimized?

Q. How can contradictions in reported synthetic yields be resolved, and what experimental designs address reproducibility issues?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres .

- Catalyst Purity : Recrystallization of DMAP or EDCI before use.

- Systematic DoE : Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst loading .

Example DoE Matrix :

| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | DCM | 5 | 62 |

| 2 | 50 | THF | 10 | 85 |

| 3 | 80 | EtOAc | 15 | 70 |

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

- Dimethylfuran Group : Enhances lipophilicity and membrane permeability, improving IC in cancer assays by ~30% compared to unsubstituted furan .

- Hydroxypropyl Chain : Critical for hydrogen bonding with enzyme active sites; replacing it with methyl reduces activity 10-fold .

- Pyridine vs. Benzene : Pyridine improves solubility and π-π stacking in hydrophobic pockets .

SAR Table :

| Modification | Bioactivity Change (IC) | Solubility (LogP) |

|---|---|---|

| Replace dimethylfuran with furan | ↑ 1.5× (worse) | +0.3 |

| Replace hydroxypropyl with methyl | ↑ 10× (worse) | -0.5 |

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., optimal solvent polarity), cross-validate with multiple techniques (HPLC purity vs. NMR yield) .

- Advanced Characterization : Use X-ray crystallography for absolute configuration determination if single crystals are obtainable .

- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.